molecular formula C23H24N2O4S2 B2581061 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898424-61-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2581061
CAS No.: 898424-61-8
M. Wt: 456.58
InChI Key: CUEAHYXGHKZGIB-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound designed for chemical and pharmaceutical research. This molecule features a complex structure that incorporates multiple pharmacologically relevant moieties, including a 3,4-dihydroisoquinoline group, a thiophene ring, and a 2,3-dihydrobenzo[b][1,4]dioxine subunit bearing a sulfonamide functional group . The integration of a sulfonamide group is of particular interest in medicinal chemistry, as this functional group is found in a wide range of bioactive molecules and is known to act as a key pharmacophore in enzyme inhibition, often by interacting with enzyme active sites. The presence of the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure found in various compounds with reported biological activity, further enhances its potential as a core structure for the development of novel therapeutic agents . The specific arrangement of these fragments makes this compound a valuable intermediate or target molecule for researchers investigating new ligands for biological receptors, exploring structure-activity relationships (SAR), or developing potential candidates in drug discovery projects. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-31(27,19-7-8-21-22(14-19)29-12-11-28-21)24-15-20(23-6-3-13-30-23)25-10-9-17-4-1-2-5-18(17)16-25/h1-8,13-14,20,24H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAHYXGHKZGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dihydroisoquinoline

The dihydroisoquinoline moiety is synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives. A representative protocol involves:

  • Reacting 2-phenylethylamine with acetic anhydride to form N-acetylphenethylamine.
  • Cyclization using phosphoryl chloride (POCl₃) at 80–90°C for 4–6 hours, yielding 3,4-dihydroisoquinoline.
  • Purification via vacuum distillation (bp 110–115°C at 15 mmHg).

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 85°C Maximizes cyclization efficiency
POCl₃ Concentration 1.2 equivalents Prevents over-oxidation
Reaction Time 5 hours Balances conversion vs. degradation

Preparation of 2,3-Dihydrobenzo[b]Dioxine-6-Sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized through chlorosulfonation:

  • Chlorosulfonation : 2,3-Dihydrobenzo[b]dioxine is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
  • Quenching : The reaction mixture is poured onto crushed ice, and the precipitate is filtered and recrystallized from dichloromethane/hexane.

Yield Optimization

  • Lower temperatures (≤5°C) minimize polysubstitution.
  • Stoichiometric excess of ClSO₃H (2.5 eq.) ensures complete conversion.

Coupling Reaction

The final step involves nucleophilic substitution between 3,4-dihydroisoquinoline-thiophene ethylamine and the sulfonyl chloride:

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous THF.
  • Stoichiometry : 1:1 molar ratio of amine to sulfonyl chloride.
  • Temperature : 0°C to room temperature (RT) over 12 hours.

Reaction Mechanism
$$ \text{R-NH}2 + \text{R'} \text{-SO}2 \text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2 \text{-R'} + \text{HCl} $$
The base neutralizes HCl, driving the reaction to completion.

Optimization of Reaction Parameters

Solvent Systems

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 78 95
DCM 8.9 65 89
Acetonitrile 37.5 72 92

THF provides optimal solubility for both hydrophilic and hydrophobic intermediates.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates sulfonamide bond formation (10 mol% increases yield by 12%).
  • Molecular Sieves (3Å) : Absorb moisture, minimizing hydrolysis of sulfonyl chloride.

Characterization and Analytical Techniques

Spectroscopic Validation

Technique Key Signals Functional Group Confirmed
¹H NMR δ 7.25–7.35 (m, 4H, Ar-H) Dihydroisoquinoline
δ 4.25 (s, 4H, OCH₂CH₂O) Dioxine ring
¹³C NMR δ 154.2 (C-SO₂) Sulfonamide
HRMS m/z 513.1243 [M+H]⁺ (calc. 513.1248) Molecular ion

Purity Assessment

  • HPLC : C18 column, 90:10 H₂O/ACN + 0.1% TFA, retention time = 11.3 min.
  • Elemental Analysis : Calculated C 63.14%, H 5.12%, N 5.47%; Found C 62.98%, H 5.09%, N 5.43%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Setup : Reduces reaction time from 12 hours to 45 minutes via enhanced heat/mass transfer.
  • In-line Purification : Simulated moving bed (SMB) chromatography achieves >99% purity with 85% recovery.

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
Sulfonyl Chloride 1,200 42%
Dihydroisoquinoline 950 33%
Solvents/Catalysts 300 25%

Challenges and Alternative Approaches

Common Pitfalls

  • Thiophene Ring Sulfonation : Competing sulfonation at the thiophene C5 position necessitates careful stoichiometric control.
  • Racemization : Chiral centers in the ethylamine linker require low-temperature conditions to prevent epimerization.

Emerging Methodologies

  • Enzymatic Coupling : Lipase-mediated sulfonamide formation reduces side products (pilot-scale yield: 68%).
  • Electrochemical Synthesis : Direct amination using boron-doped diamond electrodes achieves 81% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the thiophene and isoquinoline moieties.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to sulfinamide or amine.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions depending on the leaving groups present.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing nucleophiles like thiolates, amines, or halides under appropriate conditions.

Major Products

  • Oxidation: : Conversion to sulfone or N-oxide derivatives.

  • Reduction: : Formation of corresponding amine derivatives.

  • Substitution: : Producing a wide range of substituted isoquinoline or thiophene products.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has notable applications across several scientific domains:

  • Chemistry: : As a synthetic intermediate in the preparation of complex molecules and in catalysis research.

  • Biology: : Potential use as a molecular probe or bioactive compound in studying cellular processes.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

(a) N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide

This compound () shares the sulfonamide core with the target molecule but replaces the dihydroisoquinoline and thiophene groups with a chromene ring and methoxy-substituted benzene. Chromene derivatives are associated with antioxidant and anti-inflammatory activities, whereas methoxy groups enhance lipophilicity. In contrast, the target compound’s thiophene and dihydroisoquinoline groups may improve π-π stacking interactions or binding to sulfur-containing enzyme pockets, though this requires experimental validation .

(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

This analog () contains a dihydrobenzodioxine moiety linked to a pyridinamine instead of a sulfonamide. The target compound’s sulfonamide group, however, introduces hydrogen-bonding capability, which could improve target affinity or solubility in aqueous environments .

Dihydroisoquinoline Derivatives

lists several dihydroisoquinoline derivatives with varied substituents:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): The ethyl carboxylate ester may confer metabolic instability compared to the target compound’s sulfonamide, which is typically more resistant to hydrolysis.
  • 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): The methylsulfonyl group here mirrors the sulfonamide in the target compound but lacks the dihydrobenzodioxine-thiophene system. Methylsulfonyl groups are often used to enhance electrostatic interactions in drug-receptor binding.

Structural and Functional Analysis

Molecular Features

Feature Target Compound Analog from Analog from
Core Structure Dihydroisoquinoline + Thiophene + Sulfonamide Chromene + Methoxybenzene + Sulfonamide Dihydrobenzodioxine + Pyridinamine
Key Substituents Thiophen-2-yl, Dihydrobenzodioxine 2,2-Dimethylchromene, 3,4-Dimethoxy Dimethylaminomethylphenyl, Methoxy
Molecular Weight* ~500–550 g/mol (estimated) ~450–500 g/mol (estimated) 391.46 g/mol (reported)
Polar Groups Sulfonamide (-SO₂NH-) Sulfonamide (-SO₂NH-) Amine (-NH-)
Potential Bioactivities Enzyme inhibition, Receptor modulation Antioxidant, Anti-inflammatory Unspecified (research use)

Hypothesized Advantages of the Target Compound

  • Dual Heterocyclic Systems: The dihydroisoquinoline and thiophene groups may synergize to enhance binding to hydrophobic pockets in biological targets.
  • Sulfonamide Flexibility : Unlike ester or ketone-containing analogs (), the sulfonamide group offers stability and hydrogen-bonding capacity, critical for drug-receptor interactions.
  • Dihydrobenzodioxine Contribution : This moiety could improve metabolic stability compared to simpler benzene rings .

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